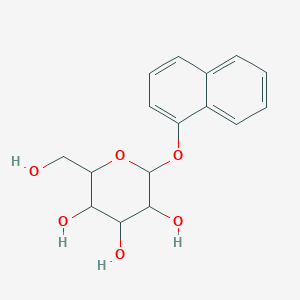![molecular formula C22H25BrN4O3 B5092142 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, commonly known as BMS-512148, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that plays a crucial role in the immune system and inflammation. BMS-512148 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
Mécanisme D'action
BMS-512148 is a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. BMS-512148 inhibits P2X7 receptor activation, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects
BMS-512148 has been shown to have various biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and IL-6, from immune cells. BMS-512148 also reduces the activation of microglia and astrocytes, which play a crucial role in neuroinflammation. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMS-512148 in lab experiments include its selectivity for the P2X7 receptor, its potent inhibitory effects on cytokine release, and its potential therapeutic applications in various diseases. However, the limitations of using BMS-512148 in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans. In addition, the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders, needs to be further elucidated to determine the potential of P2X7 receptor antagonists as therapeutic agents.
Conclusion
In conclusion, BMS-512148 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the release of pro-inflammatory cytokines and chemokines, reduces inflammation and immune cell activation, and has analgesic effects in animal models of chronic pain. The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans.
Méthodes De Synthèse
The synthesis of BMS-512148 involves several steps, including the reaction of 3-bromobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methylphenylethylamine. The final product is obtained by the reaction of the intermediate with ethylenediamine. The synthesis of BMS-512148 has been optimized for yield and purity, and the final product has been characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
BMS-512148 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BMS-512148 has also been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.
Propriétés
IUPAC Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOIGIVJNJHGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![methyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5092074.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)